molecular formula C7H11NO4S B11818108 4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid

4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid

Cat. No.: B11818108
M. Wt: 205.23 g/mol
InChI Key: DKMSTOCYWQIYAM-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid typically involves the reaction of thioamides with ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol at ambient temperature. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .

Scientific Research Applications

4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition or activation of enzymatic activity. Additionally, it can modulate signaling pathways by binding to receptors and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid
  • 4R-3-Ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid

Uniqueness

4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in various chemical reactions, making it a valuable tool in synthetic and medicinal chemistry .

Properties

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

4-ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid

InChI

InChI=1S/C7H11NO4S/c1-2-12-6(9)5-3-13-4-8(5)7(10)11/h5H,2-4H2,1H3,(H,10,11)

InChI Key

DKMSTOCYWQIYAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSCN1C(=O)O

Origin of Product

United States

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